
Heparinsodiumsalt
Overview
Description
Heparin sodium salt is a sodium salt of sulfated glycosaminoglycans (GAGs), a heterogeneous mixture of linear polysaccharides with varying molecular weights (typically 3–30 kDa) . It is derived primarily from porcine intestinal mucosa or bovine lung tissue and acts as a potent anticoagulant by binding to antithrombin III (ATIII), enhancing its ability to inhibit thrombin and Factor Xa in the blood coagulation cascade . Its structural complexity arises from repeating disaccharide units of glucosamine and uronic acid residues, heavily modified by sulfation at N-, 2-O-, 3-O-, and 6-O-positions . Clinically, it is used for thrombosis prevention, dialysis catheter locking, and in vitro blood sample anticoagulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ardeparin is synthesized through the peroxide degradation of heparin. The process involves the controlled depolymerization of heparin, which is extracted from porcine intestinal mucosa. The degradation is achieved using hydrogen peroxide under specific conditions to ensure the desired molecular weight distribution .
Industrial Production Methods: The industrial production of ardeparin involves several key steps:
Preparation of Tissue: The porcine intestinal mucosa is prepared and cleaned.
Extraction of Heparin: Heparin is extracted from the prepared tissue using aqueous solutions.
Recovery of Raw Heparin: The extracted heparin is recovered and purified.
Peroxide Degradation: The purified heparin undergoes controlled peroxide degradation to achieve the desired molecular weight.
Purification and Quality Control: The degraded heparin is further purified and subjected to rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ardeparin primarily undergoes interactions related to its anticoagulant properties. It does not typically undergo oxidation, reduction, or substitution reactions in its therapeutic use.
Common Reagents and Conditions:
Antithrombin III: Ardeparin binds to antithrombin III, enhancing its activity.
Heparin Cofactor II: It also binds to heparin cofactor II, inhibiting thrombin.
Major Products Formed: The primary product of ardeparin’s interaction is the inhibition of factor Xa and thrombin, leading to the prevention of blood clot formation .
Scientific Research Applications
Ardeparin has several scientific research applications:
Medicine: It is used for the prevention of deep vein thrombosis and pulmonary embolism following surgeries.
Biology: Research on ardeparin contributes to understanding the mechanisms of anticoagulation and the role of heparin derivatives in biological systems.
Pharmaceutical Industry: Ardeparin is studied for its potential in developing new anticoagulant therapies and improving existing ones
Mechanism of Action
Ardeparin exerts its effects by binding to antithrombin III, which accelerates the inactivation of factor Xa and thrombin. This inhibition prevents the formation of fibrin clots. Ardeparin also binds to heparin cofactor II, further inhibiting thrombin. Unlike unfractionated heparin, ardeparin has a higher ratio of anti-factor Xa to anti-factor IIa activity, making it more effective in certain clinical scenarios .
Comparison with Similar Compounds
Heparinoid (Hirudoid)
- Structural Differences: Heparinoid, or "heparin-like substance," shares functional groups (sulfate and carboxylate) with heparin sodium but lacks its specific glycosaminoglycan backbone. It is a semi-synthetic polymer with lower molecular weight and reduced sulfation density .
- Functional Differences: While heparin sodium is systemic and high-potency, heparinoid is formulated as a topical gel for localized anti-inflammatory and blood flow promotion, avoiding systemic anticoagulation risks .
- Clinical Applications : Used for superficial thrombophlebitis and bruising, contrasting with heparin sodium’s use in deep-vein thrombosis and surgery .
Low-Molecular-Weight Heparins (LMWHs)
- Structural Modifications: LMWHs (e.g., enoxaparin, dalteparin) are depolymerized heparin derivatives (avg. Mw ~4.5–6.5 kDa) with selective sulfation patterns. Partial desulfation (N-, 6-O-) reduces nonspecific protein binding, improving pharmacokinetic predictability .
- Activity Profile : LMWHs preferentially inhibit Factor Xa over thrombin (anti-Xa/IIa ratio >2:1), whereas unfractionated heparin sodium has a 1:1 ratio .
- Therapeutic Advantages : Longer half-life, subcutaneous bioavailability, and reduced heparin-induced thrombocytopenia (HIT) risk compared to heparin sodium .
Heparin Disaccharide IV-A Sodium Salt
- Structural Simplicity : A disaccharide unit (glucuronic acid-β(1→4)-N-acetylglucosamine) representing heparin’s basic building block. Lacks the extended polysaccharide chain and variable sulfation of full-length heparin .
- Research Utility : Used to study heparin-protein interactions (e.g., growth factors, cytokines) and develop glycomimetic drugs. Unlike heparin sodium, it lacks anticoagulant activity but serves as a model for glycobiology .
Sulfated 6-Carboxylchitosan Sodium Salt
- Synthetic Analog : Chemically modified chitosan with sulfation and carboxylation mimicking heparin’s charge density. At 10.5% sulfur content, its anticoagulant activity matches heparin sodium (10.1% sulfur) .
Paritol (Sodium Polyanhydromannuronic Acid Sulfate)
- Chemical Relation : A sulfated polysaccharide structurally distinct from heparin but with similar polyanionic properties. Effective in precipitating collagen fibers at high dilutions (1:40,000) .
- Applications : Primarily used in biochemical research for collagen fibrillogenesis studies, unlike heparin’s clinical anticoagulation .
Comparative Data Table
Research Findings and Clinical Implications
- LMWHs: Clinical trials show 20–30% lower HIT incidence compared to heparin sodium, with comparable efficacy in venous thromboembolism prevention .
- Sulfated Chitosan Derivatives : In vitro assays demonstrate 85–90% antithrombin activity relative to heparin sodium, suggesting promise for biocompatible anticoagulants .
- Heparinoid: Topical use reduces edema by 40–50% in bruise models, without systemic anticoagulation side effects .
Biological Activity
Heparin sodium salt is a glycosaminoglycan with significant biological activity, primarily recognized for its potent anticoagulant properties. This article delves into its mechanisms, applications, and relevant research findings, supported by data tables and case studies.
Overview of Heparin Sodium Salt
- Chemical Composition : Heparin sodium salt is a highly sulfated polysaccharide composed of repeating disaccharide units of glucosamine and uronic acid. Its molecular formula is (C14H25NO20S3)n.xNa, with a minimum activity of > 150 I.U./mg .
- Mechanism of Action : It functions primarily by binding to antithrombin III (AT-III), which enhances the inhibition of coagulation factors such as thrombin (factor IIa) and factor Xa. This interaction significantly accelerates the inactivation of these enzymes, reducing blood clot formation .
Anticoagulant Properties
Heparin sodium salt is predominantly used as an anticoagulant in clinical settings. Its ability to bind AT-III forms a ternary complex that increases the rate at which AT-III inhibits thrombin by approximately 2000 times . This property makes it essential in preventing and treating thromboembolic disorders.
Inhibition of Cell Interactions
Recent studies have shown that heparin sodium salt can inhibit exosome-cell interactions, which may have implications in cancer biology and cell signaling pathways .
Applications in Research and Medicine
Heparin sodium salt has diverse applications, including:
- Clinical Use : It is widely used in the prevention of venous thrombosis and pulmonary embolism, especially during surgeries or in patients with limited mobility.
- Tissue Engineering : Heparin is utilized in protocols to generate kidney or brain organoids from human pluripotent stem cells, highlighting its role in regenerative medicine .
- Anti-inflammatory Effects : Beyond anticoagulation, it exhibits anti-inflammatory properties that can be beneficial in conditions such as burns and ulcerative colitis .
Table 1: Key Properties of Heparin Sodium Salt
Property | Value |
---|---|
Molecular Formula | (C14H25NO20S3)n.xNa |
Minimum Activity | > 150 I.U./mg |
Solubility | 100 mg/mL in water |
Storage Conditions | 4°C, sealed from moisture |
Table 2: Clinical Studies on Heparin Sodium Salt
Case Studies
-
Case Study on Catheter Use :
A study comparing heparin versus sodium citrate as lock solutions showed that heparin resulted in higher rates of catheter-related infections. The heparin group experienced significantly more complications requiring catheter exchanges or removals . -
Organoid Development :
Research by Takasato et al. demonstrated that heparin sodium salt significantly improved the efficiency of generating kidney organoids from human pluripotent stem cells, indicating its potential role in tissue engineering applications .
Q & A
Basic Research Questions
Q. What standardized methods are recommended for determining the purity and molecular weight distribution of heparin sodium salt?
To assess purity and molecular weight, researchers should employ size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography (HPLC) with charged aerosol detection can quantify impurities like dermatan sulfate . Batch-to-batch variability should be reported using coefficient of variation (CV) metrics.
Q. How can researchers standardize anticoagulant activity assays for heparin sodium salt across laboratories?
Use chromogenic substrate assays (e.g., anti-Xa or anti-IIa activity) calibrated against the International Standard for Unfractionated Heparin. Include internal controls for enzyme kinetics and validate results with thrombin time (TT) or activated partial thromboplastin time (aPTT) assays. Document reagent sources, pH, and temperature conditions to minimize inter-lab variability .
Q. What experimental designs are optimal for evaluating heparin sodium salt’s anticoagulant efficacy in preclinical models?
Combine in vitro assays (e.g., platelet aggregation inhibition) with in vivo models such as rodent venous thrombosis. Use randomized block designs to control for biological variability. Dose-response curves should span clinically relevant concentrations (0.1–10 IU/mL), with saline or low-molecular-weight heparin as comparators .
Q. How should researchers structure literature reviews on heparin sodium salt’s mechanisms of action?
Adopt systematic search strategies using databases like PubMed and EMBASE with keywords: "heparin sodium salt," "anticoagulant mechanisms," "glycosaminoglycan interactions." Filter for peer-reviewed studies (2015–2025) and prioritize meta-analyses. Chart data by study design, model system, and outcome metrics (e.g., IC50 values) .
Q. What protocols ensure reproducibility in heparin sodium salt’s formulation for cell culture applications?
Prepare stock solutions in PBS (pH 7.4) at 1 mg/mL, filter-sterilized (0.22 µm). Validate bioactivity via endothelial cell proliferation assays and document endotoxin levels (<0.1 EU/mg). Include stability tests (e.g., 4°C vs. −80°C storage) with periodic HPLC checks for degradation .
Advanced Research Questions
Q. How can conflicting data on heparin sodium salt’s anti-inflammatory versus pro-angiogenic effects be resolved?
Perform dose- and time-course experiments in disease-specific models (e.g., sepsis vs. wound healing). Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., NF-κB vs. VEGF pathways). Statistical mediation analysis can disentangle direct and indirect effects .
Q. What strategies optimize heparin sodium salt’s stability in novel drug delivery systems (e.g., nanoparticles)?
Conduct stability-by-design (SbD) studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Encapsulation efficiency should be quantified via ultrafiltration-HPLC. Accelerated stability testing (40°C/75% RH) over 1–3 months can predict shelf-life .
Q. How can researchers address batch-to-batch variability in heparin sodium salt’s bioactivity?
Implement quality-by-design (QbD) approaches, including raw material sourcing audits and process analytical technology (PAT) for real-time monitoring. Multivariate analysis (e.g., PCA) of NMR spectra and anti-Xa activity data can identify critical quality attributes (CQAs) .
Q. What computational methods predict heparin sodium salt’s interactions with plasma proteins beyond antithrombin III?
Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities with proteins like fibronectin or chemokines. Validate predictions with surface plasmon resonance (SPR) kinetics .
Q. How can omics data (proteomics, metabolomics) elucidate heparin sodium salt’s off-target effects?
Integrate LC-MS/MS proteomics with pathway enrichment tools (STRING, KEGG). For metabolomics, apply untargeted LC-QTOF-MS and correlate findings with clinical biomarkers (e.g., D-dimer). Use machine learning (random forests) to prioritize high-impact pathways .
Methodological Notes
- Data Contradictions : Use sensitivity analyses and subgroup stratification to address heterogeneity in meta-analyses .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Statistical Rigor : Report effect sizes with 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni) .
Properties
IUPAC Name |
6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTJABKRGRZYRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O37S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872762 | |
Record name | 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1134.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ardeparin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.08e+01 g/L | |
Details | 'MSDS' | |
Record name | Ardeparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | 'MSDS' | |
Record name | Enoxaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | 'MSDS' | |
Record name | Reviparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | 'MSDS' | |
Record name | Ardeparin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ardeparin binds to antithrombin III, accelerating its activity in inactivating factor Xa and thrombin, thereby inhibiting thrombosis. Ardeparin also binds to heparin cofactor II, inhibiting thrombin. Ardeparin does not effect prothrombin time (PT) assays and may prolong activated partial thromboplastin time (APTT). Ardeparin has double the anti-factor Xa activity versus anti-factor IIa activity, compared to unfractionated heparin which has approximately equal anti-factor Xa activity and anti-factor IIa activity., Enoxaparin binds to antithrombin III, a serine protease inhibitor, forming a complex that irreversibly inactivates factor Xa, which is frequently used to monitor anticoagulation in the clinical setting. Following factor Xa inactivation, enoxaparin is released and binds to other anti-thrombin molecules. Factor IIa (thrombin) is directly inhibited by enoxaparin, however with less potency than unfractionated heparin (UFH). Due to the cascade of effects resulting from enoxaparin binding, thrombin is unable to convert fibrinogen to fibrin and form a clot, preventing thromboembolic events., M118 is a novel drug candidate that has been, through Momenta's proprietary technology, rationally engineered with attributes of monitorability, reversibility, flexible administration (intravenous and subcutaneous), and both potent and predictable anti-Xa (aXa) and anti-IIa (aIIa) activity to provide anticoagulant therapy to patients with ACS. M118 is designed to interact at multiple points in the coagulation cascade by selectively binding to anti-thrombin III and thrombin, two critical factors in the formation of clots., Dalteparin potentiates the activity of ATIII, inhibiting the formation of both factor Xa and thrombin. The main difference between dalteparin and unfractionated heparin (UH) is that dalteparin preferentially inactivates factor Xa. As a result, only a slight increase in clotting time [(i.e. activated partial thomboplastin time (APTT)] is observed relative to UH. For this same reason, APTT is not used to monitor the effects of dalteparin except as an indicator for overdosage., Tinzaparin binds to the plasma protein antithrombin III, forming a complex with then accelerates the inhibition of factor Xa. Its affinity for factor Xa is 2-4 times greater than that of unbound ATIII. The inactivation of factor Xa in turn will exponentially generation of thrombin (factor IIa) molecules, which is needed to activate fibrinogen to fibrin. The coagulation cascade is inhibited because fibrin cannot be formed in the presence of tinzaparin. Like all LMWH, it cannot be given intramuscularly due to increased risk of hematoma., The mechanism of action for nadroparin is similar to all other LMWHs. Like all LMWHs, nadroparin has a pentasaccharide sequence which binds to ATIII, which potentiates the action of ATIII. This complex greatly accelerates the inactivation of factor Xa and factor IIa. As a result, the coagulation cascade is inhibited., This drug is a second-generation low molecular weight heparin (LMWH). It has a very low mean molecular weight (3600 Dalton), a long half-life (5.3 hrs) and a large anti-Xa: anti-IIa ratio (8:1). The mechanism of action of bemiparin is inhibition of factor Xa, which is a necessary step in the clotting cascade. Factor-Xa is necessary for the propagation of a thrombus. Combined with various co-factors that bind to activated platelets, Factor-Xa increases coagulation by converting prothrombin to thrombin. Activated Factor-X, bound as part of the prothrombinase complex on the external surface of activated platelets, converts significant amounts of prothrombin to thrombin, promoting the so-called ‘thrombin burst’, referring to a burst of thrombin release. A secondary but less potent mechanism of action of this drug is binding to antithrombin III and activated factor II (Factor IIa), which further prevents the propagation of thrombi. Due to its excellent pharmacological profile-the second-generation LMWH with the lowest molecular weight, the longest half-life and the highest anti-Factor Xa/anti-Factor IIa activity ratio-it can be safely used in special categories of patients (children, elderly, patients with renal impairment and congestive heart failure). Several studies demonstrated its safety and efficacy, while cost analyses show the economic benefits of bemiparin treatment as compared to other heparins. | |
Record name | Ardeparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adomiparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06005 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dalteparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tinzaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nadroparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bemiparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9005-49-6, 9041-08-1, 91449-79-5 | |
Record name | Heparin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ardeparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enoxaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01225 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adomiparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06005 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dalteparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tinzaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bemiparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reviparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Parnaparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Melting Point |
>228 | |
Details | https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf | |
Record name | Bemiparin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09258 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.